molecular formula C12H25NO B8372232 1-(2-Aminopropoxy)-2,2,5,5-tetramethylcyclopentane

1-(2-Aminopropoxy)-2,2,5,5-tetramethylcyclopentane

Cat. No. B8372232
M. Wt: 199.33 g/mol
InChI Key: XGRPOFLQOANNII-UHFFFAOYSA-N
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Patent
US04698231

Procedure details

1-(2-Nitropropoxy)-2,2,5,5-tetramethylcyclopentane is dissolved in methanol and hydrogenated at 50 psi with Raney nickel T-1 as a catalyst. The reaction mixture is filtered through Celite and evaporated to yield 1-(2-aminopropoxy)-2,2,5,5-tetramethylcyclopentane.
Name
1-(2-Nitropropoxy)-2,2,5,5-tetramethylcyclopentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:16])[CH2:5][O:6][CH:7]1[C:11]([CH3:13])([CH3:12])[CH2:10][CH2:9][C:8]1([CH3:15])[CH3:14])([O-])=O>CO.[Ni]>[NH2:1][CH:4]([CH3:16])[CH2:5][O:6][CH:7]1[C:11]([CH3:13])([CH3:12])[CH2:10][CH2:9][C:8]1([CH3:15])[CH3:14]

Inputs

Step One
Name
1-(2-Nitropropoxy)-2,2,5,5-tetramethylcyclopentane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(COC1C(CCC1(C)C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(COC1C(CCC1(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.